molecular formula C18H25NO4 B3034142 Benzyl 1-Boc-piperidine-3-carboxylate CAS No. 139985-95-8

Benzyl 1-Boc-piperidine-3-carboxylate

Cat. No.: B3034142
CAS No.: 139985-95-8
M. Wt: 319.4 g/mol
InChI Key: PCDSVOCCBYCHPQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 1-Boc-piperidine-3-carboxylic acid with benzyl bromide in the presence of a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for Benzyl 1-Boc-piperidine-3-carboxylate often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzyl 1-Boc-piperidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Various substituted piperidine derivatives.

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

Scientific Research Applications

Benzyl 1-Boc-piperidine-3-carboxylate has numerous applications in scientific research:

Comparison with Similar Compounds

Biological Activity

Benzyl 1-Boc-piperidine-3-carboxylate, often referred to as a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound serves as an important intermediate in the synthesis of various pharmacologically active agents and has been studied for its interactions with biological systems.

Chemical Structure and Properties

This compound features a piperidine ring protected by a Boc (tert-butyloxycarbonyl) group and a benzyl substituent. This structural configuration is crucial for its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The removal of the Boc protecting group reveals the amine functionality, allowing for further chemical modifications that can enhance its pharmacological properties. The benzyl group may also influence the compound's binding affinity to target proteins, potentially modulating its therapeutic effects.

Antimicrobial Properties

Research indicates that derivatives of piperidine compounds, including this compound, exhibit significant antimicrobial activity. These compounds have shown effectiveness against various bacterial strains, making them candidates for further development as antimicrobial agents.

Anticancer Activity

This compound has been explored for its anticancer properties. Studies have demonstrated that modifications to the piperidine structure can lead to compounds with enhanced cytotoxic effects against cancer cell lines. For instance, certain analogs have been reported to inhibit cell growth in pancreatic cancer models, showcasing IC50 values in the low micromolar range .

Study on Piperidine Derivatives

A study focused on the synthesis and evaluation of piperidine derivatives highlighted the potential of this compound as a precursor for developing more potent anticancer agents. The study involved screening various derivatives against human cancer cell lines, revealing promising results that warrant further investigation into structure-activity relationships (SAR) .

In Vivo Studies

In vivo studies have shown that piperidine-based compounds can modulate endocannabinoid levels in the brain, suggesting potential applications in treating neurological disorders. This compound derivatives have been observed to produce behavioral effects in animal models, indicating their influence on central nervous system (CNS) activity .

Data Tables

Activity IC50 (μM) Cell Line
Anticancer Activity3.7BxPC-3
Antimicrobial Activity<10Staphylococcus aureus
CNS ActivityN/AMouse Model

Properties

IUPAC Name

3-O-benzyl 1-O-tert-butyl piperidine-1,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4/c1-18(2,3)23-17(21)19-11-7-10-15(12-19)16(20)22-13-14-8-5-4-6-9-14/h4-6,8-9,15H,7,10-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCDSVOCCBYCHPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Benzyl bromide (4.34 g, 25.4 mmol) and potassium carbonate (4.80 g, 34.7 mmol) were added to 1-(tert-butoxycarbonyl)nipecotic acid (5.30 g, 23.1 mmol) in N,N-dimethylformamide (20 mL). The mixture was stirred at room temperature for 6 hours. Subsequently, water was added and the mixture was extracted with ethyl acetate. The organic layer washed sequentially with water and brine and was dried over sodium sulfate. The solvent was then evaporated to give 7.11 g (96%) of the desired compound as a pale yellow oil.
Quantity
4.34 g
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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